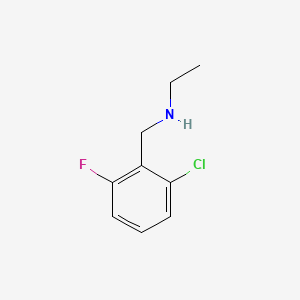

2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQEQZDCJUWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978741 | |

| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-59-8 | |

| Record name | Benzenemethanamine, 2-chloro-N-ethyl-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62924-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a halogenated benzylamine derivative with potential applications in pharmaceutical and chemical research. Understanding its physicochemical properties is fundamental for its synthesis, handling, and evaluation in biological systems. This technical guide provides a comprehensive overview of its known and predicted physicochemical characteristics, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on analogous structures.

Chemical Identity and Structure

This compound, also known as N-(2-chloro-6-fluorobenzyl)ethylamine, is a substituted aromatic amine. Its chemical structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an N-ethylaminomethyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62924-59-8[1] |

| Molecular Formula | C₉H₁₁ClFN[1] |

| Molecular Weight | 187.64 g/mol [1] |

| Canonical SMILES | CCNCc1c(F)cccc1Cl |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various experimental and biological settings. The following table summarizes the available and predicted data for this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Predicted: Liquid | - |

| Purity | 96% | Apollo Scientific |

| Melting Point | Data not available | - |

| Boiling Point | 222.9 ± 25.0 °C | Predicted |

| Density | 1.146 ± 0.06 g/cm³ | Predicted |

| Solubility | Data not available | - |

| pKa | 8.34 ± 0.10 | Predicted |

| logP | Data not available | - |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination

Aqueous solubility is a key parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

Monoamine Oxidase (MAO) Inhibition

Fluorine-substituted benzylamines have been investigated as substrates and potential inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[2] Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism relevant to the treatment of neurodegenerative diseases such as Parkinson's disease.

The following diagram illustrates a hypothetical workflow for screening the inhibitory activity of this compound against MAO-B.

Inhibition of Steroidogenic Enzymes

Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for the biosynthesis of testosterone.[3] Inhibition of this enzyme is a potential therapeutic strategy for hormone-dependent diseases such as prostate cancer. The structural similarity of this compound to these inhibitors suggests it could be investigated for similar activity.

Below is a simplified representation of the testosterone biosynthesis pathway and the potential point of inhibition.

Conclusion

This compound is a compound for which a complete physicochemical profile is yet to be experimentally determined. This guide provides the foundational information available and outlines the standard methodologies for a comprehensive characterization. Based on the biological activities of structurally related halogenated benzylamines, this compound warrants further investigation for its potential as a modulator of key enzymatic pathways, such as those involving monoamine oxidases and steroidogenic enzymes. The experimental protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts involving this and similar chemical entities.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 [mdpi.com]

Synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis routes for N-Ethyl-2-chloro-6-fluorobenzylamine, a valuable intermediate in pharmaceutical research and development. This document details two primary synthetic pathways: reductive amination and N-alkylation, offering detailed experimental protocols derived from established chemical principles and analogous reactions. Quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in comprehension.

Introduction

N-Ethyl-2-chloro-6-fluorobenzylamine is a substituted benzylamine derivative with potential applications in the synthesis of biologically active compounds. Its structural features, including the halogen-substituted aromatic ring, make it an attractive scaffold for medicinal chemistry. This guide outlines the most probable and efficient methods for its laboratory-scale synthesis.

Proposed Synthesis Routes

Two principal synthetic strategies are presented for the preparation of N-Ethyl-2-chloro-6-fluorobenzylamine.

Route 1: Reductive Amination of 2-Chloro-6-fluorobenzaldehyde

This one-pot reaction involves the formation of an imine intermediate from 2-chloro-6-fluorobenzaldehyde and ethylamine, which is subsequently reduced in situ to the target secondary amine. This method is often preferred for its efficiency and avoidance of isolating the intermediate imine.

Route 2: N-Alkylation of 2-Chloro-6-fluorobenzylamine

This two-step approach begins with the commercially available 2-chloro-6-fluorobenzylamine, which is then ethylated using a suitable ethylating agent, such as ethyl iodide, in the presence of a base. This method is straightforward but may require careful control to prevent over-alkylation.

Data Presentation

The following tables summarize the key reagents and their properties for the proposed synthesis routes.

Table 1: Key Reagents for Reductive Amination

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Starting Material |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | Amine Source |

| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |

| Methanol | CH₃OH | 32.04 | Solvent |

Table 2: Key Reagents for N-Alkylation

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2-Chloro-6-fluorobenzylamine | C₇H₇ClFN | 159.59 | Starting Material |

| Ethyl Iodide | C₂H₅I | 155.97 | Ethylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetonitrile | CH₃CN | 41.05 | Solvent |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine.

Route 1: Reductive Amination Protocol

This protocol is based on standard reductive amination procedures using sodium borohydride.

Procedure:

-

To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq.) in methanol, add ethylamine (70% in water, 1.2 eq.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford N-Ethyl-2-chloro-6-fluorobenzylamine.

Route 2: N-Alkylation Protocol

This protocol is based on standard N-alkylation procedures for benzylamines.

Procedure:

-

To a solution of 2-chloro-6-fluorobenzylamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and ethyl iodide (1.2 eq.).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-Ethyl-2-chloro-6-fluorobenzylamine.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis pathways and a general experimental workflow.

Caption: Plausible synthetic routes to N-Ethyl-2-chloro-6-fluorobenzylamine.

Caption: General experimental workflow for chemical synthesis.

Conclusion

This technical guide provides two robust and well-precedented synthetic routes for the preparation of N-Ethyl-2-chloro-6-fluorobenzylamine. The choice between reductive amination and N-alkylation will depend on the availability of starting materials, desired scale, and laboratory capabilities. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical intermediates. It is recommended that all experimental work be conducted by trained professionals in a controlled laboratory environment, adhering to all necessary safety precautions.

An In-depth Technical Guide to 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS 62924-59-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-ethyl-6-fluorobenzenemethanamine, with the CAS number 62924-59-8, is a halogenated aromatic amine. This compound serves as a crucial intermediate in the synthesis of various agrochemicals, most notably the dinitroaniline herbicide Flumetralin.[1] Its chemical structure, featuring a chlorinated and fluorinated benzene ring coupled with an N-ethylaminomethyl group, provides a versatile scaffold for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | EPA |

| Molecular Weight | 187.64 g/mol | EPA |

| Synonyms | 2-Chloro-N-ethyl-6-fluorobenzylamine, N-(2-Chloro-6-fluorobenzyl)ethanamine, EBA | US Patent 6,137,009 |

| Appearance | Not explicitly stated, but Flumetralin, its derivative, is a yellow to orange crystal. | Delong Chemical |

| Boiling Point | 222.9±25.0 °C (Predicted) | ChemicalBook |

| Density | 1.146±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.34±0.10 (Predicted) | ChemicalBook |

Table 1: Physicochemical Properties of this compound.

Synthesis

A detailed and industrially relevant synthesis of this compound is described in the context of Flumetralin production.[1] The primary method involves the alkylation of monoethylamine with 2-chloro-6-fluorobenzyl chloride.

Experimental Protocol: Synthesis of N-ethyl-2-chloro-6-fluoro-benzylamine (EBA)

This protocol is adapted from US Patent 6,137,009.[1]

Materials:

-

Monoethylamine (MEA, 70% by weight in water)

-

2-chloro-6-fluorobenzyl chloride (CFBC)

-

Sodium hydroxide (optional, if starting with MEA hydrochloride)

-

Ice-water bath

-

22 L round bottom flask equipped with a reflux condenser, stirrer, and dropping funnel

Procedure:

-

A 22 L round bottom flask is charged with 12.0 L (9.522 Kg, 148.29 moles) of 70% by weight monoethylamine in water.

-

The flask is placed in an ice-water bath, and the contents are cooled to 5°C with agitation.

-

Over a period of 2 hours, 6.75 Kg (37.08 moles) of 2-chloro-6-fluorobenzyl chloride is added to the cooled MEA solution while maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, the reaction mixture is heated to 80°C and maintained at this temperature for 2 hours.

-

The reaction mixture is then cooled to 60°C, and agitation is stopped, allowing the mixture to separate into two layers.

-

The lower aqueous brine layer is removed.

-

The resulting oily upper layer is the product, N-ethyl-2-chloro-6-fluoro-benzylamine (EBA).

Yield and Purity:

-

The described process yields approximately 6.383 Kg of EBA with a purity of 97.22% as determined by ¹H-NMR.[1]

-

The overall yield based on the initial amount of 2-chloro-6-fluorobenzyl chloride is 94.4%.[1]

Synthesis Workflow

Biological Activity and Mechanism of Action

As an intermediate in the synthesis of the dinitroaniline herbicide Flumetralin, the primary biological relevance of this compound is linked to the mode of action of this class of herbicides.

Dinitroaniline Herbicides: Mechanism of Action

Dinitroaniline herbicides, including Flumetralin, are known to act as microtubule assembly inhibitors.[2][3] They bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of microtubule formation interferes with essential cellular processes such as cell division (mitosis), cell wall formation, and cell elongation in susceptible plants.[2]

The primary mechanism involves the binding of the herbicide to plant tubulin dimers, which then prevents the normal segregation of chromosomes during mitosis, ultimately leading to cell death and inhibition of root growth.[2] Interestingly, dinitroaniline herbicides exhibit selectivity, with a much lower binding affinity for animal tubulins, which contributes to their relatively lower toxicity in non-target animal organisms.[3]

Toxicological Profile of Flumetralin and its Precursors

While specific toxicological data for this compound is limited, information on Flumetralin provides context. Flumetralin is reported to have low acute toxicity via oral, dermal, and inhalation routes.[4] However, it can be a mild dermal irritant and a severe eye irritant.[4] Studies on Flumetralin have shown that the liver is a target organ, and developmental toxicity has been observed in animal studies at high doses.[4] There is no evidence of neurotoxicity from Flumetralin exposure in the available toxicological database.[4]

Analytical Methods

The purity and identity of this compound are typically determined using standard analytical techniques in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a key method for confirming the structure of the synthesized compound. While a specific spectrum for this compound is not publicly available, the expected signals would correspond to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons (multiplets).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine and fluorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthetic pathway, primarily utilized in the production of the herbicide Flumetralin. Its biological significance is therefore closely tied to the mechanism of action of dinitroaniline herbicides, which disrupt microtubule formation in plants. While specific toxicological and detailed analytical data for this intermediate are not extensively published, its role in the synthesis of a commercial agrochemical underscores its industrial importance. Further research into the unique biological properties of this compound could reveal novel applications in drug discovery and development.

References

- 1. US6137009A - Method of manufacturing flumetralin - Google Patents [patents.google.com]

- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug development. While detailed experimental data on the final compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties, proposes a logical synthetic pathway based on established chemical reactions, and discusses the potential biological significance of its structural motifs. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound, also known as N-(2-chloro-6-fluorobenzyl)ethylamine, is a halogenated aromatic amine. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the N-ethylaminomethyl substituent, imparts specific physicochemical properties that are relevant to its potential biological activity and metabolic stability.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 62924-59-8 | U.S. EPA Substance Registry Services |

| Molecular Formula | C₉H₁₁ClFN | U.S. EPA Substance Registry Services |

| Molecular Weight | 187.64 g/mol | U.S. EPA Substance Registry Services |

| Canonical SMILES | CCNCc1c(F)cccc1Cl | Inferred from structure |

| Physical State | Solid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

Proposed Synthesis Protocol

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Imine Formation: To the stirred solution, add ethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this reducing agent portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Analytical Data

As of the date of this guide, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data (for reference)

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet or AB quartet for the benzylic CH₂ protons, and complex multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the two ethyl carbons, the benzylic carbon, and the aromatic carbons, with characteristic C-F and C-Cl couplings. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

| IR Spec. | Absorption bands for N-H stretching (if protonated), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-Cl and C-F stretching. |

Potential Applications in Drug Development

The 2-chloro-6-fluorobenzyl motif is a key structural component in various biologically active molecules. The presence of halogens can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug.

-

Binding Affinity: The electronic properties of the chloro and fluoro substituents can modulate the binding affinity of the molecule to its biological target.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Derivatives of 2-chloro-6-fluorobenzylamine are being investigated for a range of therapeutic applications, and it is plausible that this compound could serve as a valuable intermediate or a lead compound in the discovery of new drugs.

Logical Workflow for Biological Screening

Given the structural alerts present in this compound, a logical workflow for its initial biological evaluation would involve screening against a panel of targets commonly associated with substituted benzylamines.

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a summary of its known properties and a scientifically sound, albeit hypothetical, protocol for its synthesis. The true therapeutic potential of this molecule can only be ascertained through its successful synthesis, rigorous characterization, and comprehensive biological evaluation. It is our hope that this guide will serve as a valuable starting point for researchers embarking on the exploration of this and related compounds.

The Biological Activity of Substituted Benzylamine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract: The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and the diverse three-dimensional arrangements achievable through substitution have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted benzylamine derivatives, including their antitumor, enzyme inhibitory, antimicrobial, and neurological effects. For each area, this guide summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction

Benzylamine, a simple molecule consisting of a benzyl group attached to an amine, serves as a foundational building block in the synthesis of numerous pharmaceuticals. The ability to readily modify both the aromatic ring and the amino group allows for fine-tuning of the molecule's steric and electronic properties. This versatility enables the creation of derivatives that can interact with a high degree of specificity with various biological targets, leading to a broad spectrum of pharmacological activities. This guide explores the key therapeutic areas where substituted benzylamine derivatives have shown significant promise.

Antitumor Activity

Substituted benzylamine derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic and cytostatic effects across a range of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of cellular stress, inhibition of crucial cell signaling pathways, and disruption of microtubule dynamics.

Mechanisms of Antitumor Action

Several distinct mechanisms of action have been identified for antitumor benzylamine derivatives:

-

Induction of Endoplasmic Reticulum (ER) Stress: Certain bis(8-hydroxyquinoline)-substituted benzylamines are proposed to act via the formation of a quinone methide intermediate. This reactive species does not interact with DNA but forms covalent adducts with protein thiols, leading to ER stress and the induction of stress-related genes, ultimately resulting in cytotoxic or cytostatic effects.[1][2]

-

Tubulin Polymerization Inhibition: A series of N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis.[3]

-

Apoptosis Induction: In melanoma cell lines, benzylamine and 2-thiophenemethylamine derivatives have been shown to induce apoptosis by activating pro-apoptotic pathways, including the activation of caspases 3 and 9, and altering the Wnt/β-catenin pathway.[4]

Quantitative Data on Antitumor Activity

The antiproliferative activity of substituted benzylamine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |

| N-benzylbenzamide | Compound 20b | Multiple Cancer Lines | 12 - 27 nM | [3] |

| Thienopyrimidine | Compound 52 | T47D (Breast) | 6.9 ± 0.04 µM | [5] |

| Thienopyrimidine | Compound 52 | MDA-MB-231 (Breast) | 10 ± 0.04 µM | [5] |

| Benzothiazole | Compound 3d | MCF-7 (Breast) | 43.4 µM | [6] |

| Benzothiazole | Compound 4d | MCF-7 (Breast) | 39.0 µM | [6] |

| Benzothiazole | Compound 3d | MDA-MB-231 (Breast) | 35.9 µM | [6] |

| Benzothiazole | Compound 4d | MDA-MB-231 (Breast) | 35.1 µM | [6] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[9]

-

Compound Treatment: After allowing the cells to adhere (typically 6-24 hours), expose them to various concentrations of the test benzylamine derivative. Include a solvent control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization: Antitumor Mechanism of Action

Caption: Antitumor mechanism of benzylamine derivatives.

Enzyme Inhibition

Substituted benzylamines are potent inhibitors of various enzymes, with monoamine oxidases (MAOs) being a primary target of investigation for the treatment of neurological disorders.

Monoamine Oxidase (MAO) Inhibition

MAOs are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[11] They exist in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[12]

3.1.1. Structure-Activity Relationships

The inhibitory potency and selectivity of benzylamine derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on the benzyl ring.[13]

-

Selective MAO-B Inhibition: Many studies have focused on developing selective MAO-B inhibitors. For instance, benzylamine-sulfonamide derivatives have shown high potency and selectivity for MAO-B.[14][15]

-

Selective MAO-A Inhibition: Certain substitutions, such as a para-fluoro or para-bromo group on the benzyl ring of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have resulted in selective MAO-A inhibition.[16]

-

Dual Inhibition: Other substitution patterns on the same scaffold, like meta-bromo or meta-methoxy groups, can lead to the inhibition of both MAO-A and MAO-B.[16]

3.1.2. Quantitative Data on MAO Inhibition

| Compound Class | Derivative Example | Target | IC50 Value | Reference |

| Benzylamine-sulfonamide | Compound 4i | hMAO-B | 0.041 ± 0.001 µM | [14][15] |

| Benzylamine-sulfonamide | Compound 4t | hMAO-B | 0.065 ± 0.002 µM | [14][15] |

| (S)-N-Benzyl-dihydroisoquinoline-carboxamide | Compound 2d (p-F) | MAO-A | 1.38 µM | [16] |

| (S)-N-Benzyl-dihydroisoquinoline-carboxamide | Compound 2j (p-Br) | MAO-A | 2.48 µM | [16] |

| Pyridoxine–resveratrol hybrid | Compound 25 | MAO-B | 2.68 ± 0.01 µM | [17] |

| Benzyloxy phenyl derivative | Compound 34 | MAO-B | 0.19 µM | [17] |

3.1.3. Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.

Principle: The assay utilizes a fluorometric probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The fluorescence intensity is proportional to the amount of H2O2 generated and thus to the MAO activity.[18]

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer, MAO enzyme solution (MAO-A or MAO-B), substrate solution (e.g., p-tyramine), HRP, and the fluorometric probe.[19] Prepare stock solutions of the test benzylamine derivatives and a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.[18]

-

Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme solution to wells containing either the test inhibitor, the control inhibitor, or assay buffer (for the no-inhibitor control).[20] Incubate for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.[18][20]

-

Reaction Initiation: Prepare an assay working solution containing the substrate, HRP, and the fluorometric probe in assay buffer.[18] Add this working solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 530-570 nm and emission at 585-600 nm).[18][21]

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Other Enzyme Targets

Substituted benzylamines have also been developed as inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[22]

| Compound Class | Derivative Example | Target | IC50 Value | Reference |

| Substituted Aryl Benzylamine | Compound 29 | 17β-HSD3 | 76 nM | [22] |

| Substituted Aryl Benzylamine | Compound 30 | 17β-HSD3 | 74 nM | [22] |

| Substituted Aryl Benzylamine | Compound 4 | 17β-HSD3 | 450 nM | [22] |

| Substituted Aryl Benzylamine | Compound 1 | 17β-HSD3 | 0.9 µM | [22] |

Visualization: Workflow for Screening MAO Inhibitors

Caption: Workflow for screening benzylamine-based MAO inhibitors.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted benzylamine derivatives have demonstrated significant activity against a range of bacteria and fungi.

Spectrum of Activity

Benzylamine derivatives have shown a broad spectrum of antimicrobial activity.

-

Gram-Positive Bacteria: Many derivatives are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.[23][24]

-

Gram-Negative Bacteria: While generally less susceptible, some compounds exhibit activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

-

Fungi: Antifungal activity has been observed against yeasts like Candida albicans and molds such as Aspergillus niger.[24]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[25]

| Compound Class | Derivative Example | Microorganism | MIC Value (µg/mL) | Reference |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Compound 2 | S. aureus | 30 | [23] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Compound 2 | S. pyogenes | 40 | [23] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Isomeric fluorinated derivatives | Staphylococcus strains | 32 | [26] |

| Substituted benzyl bromide | Compound 1a | S. aureus | 1 mg/mL | [24] |

| Substituted benzyl bromide | Compound 1c | S. pyogenes | 0.5 mg/mL | [24] |

| Substituted benzyl bromide | Compound 1a | C. albicans | 0.25 mg/mL | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[27]

Principle: A standardized inoculum of the test microorganism is added to wells of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial compound in a liquid growth medium. The plate is incubated, and the lowest concentration that inhibits visible growth is recorded as the MIC.[25]

Detailed Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the benzylamine derivative in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in the wells of a 96-well plate.[27]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard), which is then further diluted in broth to achieve a final target inoculum concentration in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[28] Include a positive control well (microorganism with no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[29]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[27] Absorbance can also be read on a plate reader to quantify growth.

Visualization: Structure-Activity Relationship Logic

Caption: Logic diagram for SAR of antimicrobial benzylamines.

Neurological and CNS Effects

The structural similarity of benzylamine derivatives to endogenous monoamine neurotransmitters makes them prime candidates for developing drugs that act on the central nervous system (CNS).

Monoamine Transporter Ligands

Substituted benzylamines have been investigated as ligands for monoamine transporters (MATs), which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[30] These transporters are key targets for drugs used to treat depression, anxiety, and other neuropsychiatric disorders. The affinity and selectivity of benzylamine derivatives for these transporters can be modulated by altering the substitution patterns on the core structure.

High-Throughput Behavioral Screening

The larval zebrafish has become a valuable in vivo model for high-throughput screening of neuroactive compounds.[31] Its genetic tractability, rapid development, and small size make it suitable for automated behavioral assays that can identify compounds with novel psychotropic properties.[32] These screens can reveal distinct "behavioral barcodes" for different classes of neuroactive molecules, helping to predict their mechanisms of action.[33]

Experimental Protocol: Zebrafish Behavioral Assay

Principle: Larval zebrafish are placed in multi-well plates and exposed to test compounds. Their locomotor activity and responses to stimuli (e.g., light changes) are recorded and analyzed to identify behavioral changes indicative of neuroactivity.[34][35]

Detailed Protocol:

-

Embryo Rearing: Raise zebrafish embryos to the desired developmental stage (e.g., 5-7 days post-fertilization) under standard conditions.

-

Compound Exposure: Array individual larvae in a 96-well plate. Administer the benzylamine derivatives by adding them directly to the aqueous medium in each well at various concentrations. Include vehicle controls.

-

Acclimation: Allow the larvae to acclimate to the plate and the test compounds for a defined period.

-

Behavioral Recording: Place the 96-well plate into an automated tracking device. Record larval movement over a set period, which may include alternating periods of light and dark to assess photomotor responses.

-

Data Analysis: Use specialized software to track the movement of each larva, quantifying parameters such as total distance moved, velocity, and changes in activity during light vs. dark phases. Compare the behavioral profiles of compound-treated larvae to controls to identify significant effects.

Conclusion and Future Perspectives

Substituted benzylamine derivatives represent a remarkably versatile class of molecules with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as antitumor agents, specific enzyme inhibitors, novel antimicrobials, and modulators of CNS function. The ease of synthesis and the potential for chemical diversification ensure that the benzylamine scaffold will remain a key area of focus in medicinal chemistry. Future research will likely involve the use of computational modeling to refine structure-activity relationships, the application of high-throughput screening technologies to uncover new biological targets, and the development of derivatives with improved pharmacokinetic and safety profiles for clinical translation.

References

- 1. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. arigobio.cn [arigobio.cn]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. arigobio.cn [arigobio.cn]

- 22. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. protocols.io [protocols.io]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Behavioral screening for neuroactive drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. dash.harvard.edu [dash.harvard.edu]

- 33. Rapid behavior—based identification of neuroactive small molecules in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Zebrafish and Drug Development: A Behavioral Assay System for Probing Nicotine Function in Larval Zebrafish | Springer Nature Experiments [experiments.springernature.com]

- 35. scispace.com [scispace.com]

Potential Therapeutic Targets of Fluorinated Benzylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into benzylamine scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding compounds with enhanced metabolic stability, blood-brain barrier permeability, and target affinity.[1][2][3] This strategic fluorination has led to the discovery of potent and selective modulators of various therapeutic targets, particularly within the central nervous system (CNS). This technical guide provides an in-depth overview of the key therapeutic targets of fluorinated benzylamines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Key Therapeutic Targets and Quantitative Data

Fluorinated benzylamines have demonstrated significant activity at several critical biological targets, including monoamine oxidases, monoamine transporters, and voltage-gated sodium channels. The following tables summarize the quantitative data for representative fluorinated benzylamines against these targets.

Table 1: Inhibitory Activity of Fluorinated Benzylamines against Monoamine Oxidase (MAO)

| Compound ID | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| FBZ13 | MAO-B | 0.0053 | - | >7547 | [1] |

| FBZ6 | MAO-B | 0.023 | - | >1739 | [1] |

| BB-4h | MAO-B | 2.95 | - | - | [4] |

| Compound 4i | MAO-B | 0.041 | - | - | [4] |

| Compound 4t | MAO-B | 0.065 | - | - | [4] |

| ACH10 | MAO-B | 0.14 | 0.097 | - | [5] |

| ACH14 | MAO-B | 0.15 | 0.10 | - | [5] |

| S5 | MAO-B | 0.203 | 0.155 | 19.04 | [2] |

| S16 | MAO-B | 0.979 | 0.721 | - | [2] |

| Safinamide | MAO-B | 0.021 | - | >1904 | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Selectivity Index: Ratio of IC50 for MAO-A to MAO-B.

Table 2: Binding Affinity and Potency of Fluorinated Benzylamines at Monoamine Transporters

| Compound ID | Target | Ki (nM) | IC50 (nM) | Reference |

| Sert-IN-2 | SERT | - | 0.58 | [6] |

| Fluorinated Analogue 23 | DAT | 135 | - | [7] |

| Fluorinated Analogue 24 | DAT | 1050 | - | [7] |

| Rimcazole | DAT | 248 | - | [8] |

| Analog SH3/24 | DAT | 14 | - | [8] |

| Analog SH2/21 | DAT | 114 | - | [8] |

| Analog SH1/57 | DAT | 1140 | - | [8] |

Ki: Inhibition constant, representing the binding affinity of the compound to the transporter. IC50: Half-maximal inhibitory concentration, representing the functional potency in uptake inhibition assays.

Table 3: Inhibitory Activity of Fluorinated Benzylamines against Voltage-Gated Sodium Channels (Nav)

| Compound ID | Target | IC50 (µM) | State Dependence | Reference |

| Compound 2 | Nav1.2 | - (in vivo IC50: 49.9 mg/kg) | - | [9] |

| XPC-7224 | Nav1.6 | 0.078 | Inactivated | [10] |

| XPC-5462 | Nav1.2 / Nav1.6 | 0.0109 / 0.0103 | Inactivated | [10] |

IC50: Half-maximal inhibitory concentration. State Dependence: The preferential binding of the inhibitor to a specific conformational state of the channel (e.g., resting, open, or inactivated).

Signaling Pathways and Mechanisms of Action

Monoamine Oxidase-B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine in the brain.[1][11] Inhibition of MAO-B increases the synaptic concentration of dopamine, which is a primary therapeutic strategy for Parkinson's disease.[1] Fluorinated benzylamines act as competitive and reversible inhibitors of MAO-B.[1][11]

MAO-B inhibition by fluorinated benzylamines.

Monoamine Transporter Blockade

The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters prolongs the action of the neurotransmitters, a mechanism central to the treatment of depression, anxiety, and other mood disorders.[6] Fluorinated benzylamines can act as potent inhibitors of these transporters.

Mechanism of monoamine transporter inhibition.

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells.[9] Blockade of these channels can reduce neuronal hyperexcitability, which is a therapeutic approach for epilepsy and neuropathic pain. Some fluorinated benzylamines have been identified as potent and selective inhibitors of specific Nav channel subtypes, such as Nav1.2.[9]

Blockade of voltage-gated sodium channels.

Experimental Protocols

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[12][13]

Materials:

-

MAO-A or MAO-B enzyme preparation (recombinant human)

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., tyramine)

-

High Sensitivity Probe (e.g., Amplex Red)

-

Developer (e.g., Horseradish Peroxidase)

-

Test compounds and reference inhibitor (e.g., Selegiline for MAO-B)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Workflow:

Workflow for MAO inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of test compounds and the reference inhibitor. Prepare the MAO enzyme and substrate solutions according to the kit manufacturer's instructions.[12]

-

Assay Plate Setup: Add test compounds, reference inhibitor, or assay buffer (for enzyme control) to the wells of a 96-well plate.

-

Enzyme Addition: Add the MAO enzyme solution to all wells.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.[13]

-

Reaction Initiation: Add the MAO substrate solution to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 10-40 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for monoamine transporters.[6][14][15]

Materials:

-

Cell membranes expressing the transporter of interest (e.g., hDAT or hSERT)

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)

-

Test compounds and a non-labeled reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT)

-

Binding buffer

-

Wash buffer

-

Glass fiber filter plates

-

Cell harvester

-

Scintillation counter and cocktail

Workflow:

Workflow for radioligand binding assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of test compounds. Dilute the radioligand and resuspend the cell membranes in binding buffer.[8]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + saturating concentration of a non-labeled inhibitor), and competitive binding (radioligand + membranes + test compound).[6]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.[14]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Protocol 3: Dopamine Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the functional inhibition of the dopamine transporter.[8][16][17]

Materials:

-

Cells stably expressing the human dopamine transporter (hDAT)

-

[³H]Dopamine

-

Uptake buffer

-

Test compounds and a reference DAT inhibitor (e.g., nomifensine)

-

96-well cell culture plate

-

Scintillation counter

Procedure:

-

Cell Culture: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.[8]

-

Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.

-

Compound Addition: Add varying concentrations of the test compounds or reference inhibitor to the wells. Include control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known DAT inhibitor).[8]

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[16]

-

Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to all wells.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[8]

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.

-

Data Analysis: Calculate the specific uptake and determine the IC50 value for each test compound.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol provides a general outline for assessing the inhibitory effects of compounds on voltage-gated sodium channels using the whole-cell patch-clamp technique.[18][19]

Materials:

-

Cells expressing the Nav channel subtype of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

External and internal recording solutions

-

Test compounds

Workflow:

Workflow for whole-cell patch-clamp.

Procedure:

-

Cell Preparation: Plate cells expressing the Nav channel of interest.

-

Pipette Preparation: Fabricate a glass micropipette and fill it with the appropriate internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.[18]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

-

Baseline Recording: Apply a voltage protocol to elicit Nav currents and record baseline activity.

-

Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.

-

Recording Inhibition: Record the Nav currents in the presence of the compound.

-

Data Analysis: Measure the reduction in peak current amplitude to determine the extent of inhibition. Construct a concentration-response curve to calculate the IC50. The voltage protocol can be modified to assess the state-dependence of the block.[20]

Conclusion

Fluorinated benzylamines represent a versatile and promising class of compounds with the potential to modulate a range of therapeutically relevant targets within the CNS. The data and protocols presented in this guide highlight the significant inhibitory activity of these compounds against MAO-B, monoamine transporters, and voltage-gated sodium channels. The detailed methodologies and visual workflows are intended to facilitate further research and development in this area, ultimately contributing to the discovery of novel and effective treatments for neurological and psychiatric disorders.

References

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS No. 62924-59-8), a chemical intermediate utilized in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. The toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.[1]

Hazard Identification and Classification

This compound is classified as an irritant and a respiratory irritant.[1] Exposure can lead to acute health effects, and it may be harmful if ingested, inhaled, or absorbed through the skin.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁ClFN |

| Molecular Weight | 187.64 g/mol |

| Boiling Point | 222.9±25.0 °C (Predicted)[2] |

| Density | 1.146±0.06 g/cm³ (Predicted)[2] |

| Flash Point | 89 °C[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or goggles.[3] |

| Skin Protection | Impervious gloves and protective clothing.[1] |

| Respiratory Protection | Use a self-contained breathing apparatus or a respirator approved for the substance if ventilation is inadequate or for emergency response.[1] |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1][4]

-

Use non-sparking tools.[4]

-

Ground and bond containers and receiving equipment to prevent static discharges.[4]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[4]

-

Recommended storage temperature is between 2-8 °C under an inert gas like nitrogen or argon.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[1][5] |

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment, including a self-contained breathing apparatus.[1]

-

Remove all sources of ignition.[5]

-

Ventilate the area of the spill.

-

Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite.[1]

-

Collect the absorbed material into a suitable container for disposal.[1]

-

Wash the spill site after material pickup is complete.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][5]

-

Specific Hazards: May emit hazardous fumes under fire conditions.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service.

Visualizations

References

In-depth Technical Guide: 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Executive Summary

This document serves as an in-depth technical guide on the mechanism of action of this compound. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the pharmacological properties and biological activity of this specific compound. While its chemical structure and basic identifiers are documented, there is no substantive data on its mechanism of action, molecular targets, or any associated quantitative biological data.

Chemical Identity

This compound is a chemical compound with the following identifiers:

-

IUPAC Name: 2-Chloro-N-ethyl-6-fluorobenzylamine

-

Molecular Formula: C9H11ClFN[1]

-

Molecular Weight: 187.64 g/mol [1]

The compound is listed by various chemical suppliers and is noted for its use in synthesis and pharmaceuticals.[2]

Review of Available Literature and Data

An extensive search of scientific databases and literature was conducted to ascertain the mechanism of action of this compound. The search terms included "this compound mechanism of action," "this compound pharmacology," and "this compound biological activity."

The search results were primarily limited to:

-

Basic substance details from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1]

-

Information on the synthesis of related, but structurally distinct, compounds. For instance, literature exists on the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine and other chloroacetamide derivatives which have shown some biological activity as antimicrobial agents.[5][6] However, this information is not directly applicable to the target compound of this guide.

Crucially, no peer-reviewed studies detailing the pharmacodynamics, pharmacokinetics, target identification, receptor binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or in vitro/in vivo experimental results for this compound could be identified.

Data Presentation and Experimental Protocols

Due to the absence of quantitative data in the available literature, no tables summarizing biological activity can be provided. Similarly, without any published experimental studies, it is not possible to detail any experimental protocols associated with determining the mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of data describing these processes. As no such data for this compound has been found, no visualizations can be generated at this time.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to elucidate its mechanism of action:

-

Initial Screening: Conduct a broad panel of in vitro assays to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

-

Target Validation: Following the identification of a potential target, further focused studies would be required to confirm the interaction and determine its functional consequence.

-

In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies in appropriate animal models would be necessary to understand the compound's physiological effects, pharmacokinetic profile, and potential therapeutic applications.

This document will be updated if and when new information regarding the mechanism of action of this compound becomes available.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. dayang.lookchem.com [dayang.lookchem.com]

- 3. 62924-59-8 Cas No. | 2-Chloro-N-ethyl-6-fluorobenzylamine | Apollo [store.apolloscientific.co.uk]

- 4. This compound|CAS 62924-59-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. scispace.com [scispace.com]

- 6. ijpsr.info [ijpsr.info]

Spectroscopic Data and Analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS Number: 62924-59-8). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on spectrographic analysis of analogous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N-(2-Chloro-6-fluorobenzyl)ethylamine, (2-Chloro-6-fluoro-benzyl)-ethyl-amine | [1][2] |

| CAS Number | 62924-59-8 | [2][3] |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | [3] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules and established spectroscopic principles.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 1H | Ar-H |

| ~ 6.9 - 7.1 | m | 2H | Ar-H |

| ~ 3.8 | s | 2H | Ar-CH₂ |

| ~ 2.7 | q | 2H | N-CH₂-CH₃ |

| ~ 1.2 | t | 3H | N-CH₂-CH₃ |

| (Broad) | s | 1H | N-H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 163 (d, ¹JCF) | C-F |

| ~ 135 - 138 (d) | C-Cl |

| ~ 128 - 132 (d) | Ar-C |

| ~ 124 - 127 (d) | Ar-C |

| ~ 113 - 116 (d, ²JCF) | Ar-C |

| ~ 50 - 55 | Ar-CH₂ |

| ~ 45 - 50 | N-CH₂ |

| ~ 14 - 17 | CH₃ |

Predicted IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2970 | Medium | Aliphatic C-H Stretch |

| 1580 - 1610 | Medium | Aromatic C=C Bend |

| 1450 - 1490 | Strong | Aromatic C=C Bend |

| 1200 - 1250 | Strong | C-F Stretch |

| 1000 - 1100 | Strong | C-N Stretch |

| 750 - 800 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)